6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide
Description
6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide is a pyridine derivative featuring a carboxamide group at position 3 and a propan-2-yl hydrazine substituent at position 5.
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-(2-propan-2-ylhydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-6(2)12-13-8-4-3-7(5-11-8)9(10)14/h3-6,12H,1-2H3,(H2,10,14)(H,11,13) |
InChI Key |
JWEMEXACFDBXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC1=NC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide typically involves the reaction of 2-(Propan-2-yl)hydrazine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among 6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide and related pyridine-3-carboxamide derivatives:
Physicochemical Properties
- Solubility : The hydrazine group in the target compound likely enhances polarity and aqueous solubility relative to orelabrutinib’s hydrophobic piperidinyl-acryloyl group. However, compared to pivalamide derivatives, the primary amide may offer better solubility.
- Orelabrutinib’s acryloyl group and pivalamide derivatives are more stable under physiological conditions.
Research Findings and Implications
- Kinase Inhibition: Orelabrutinib’s success underscores the importance of strategic substituent selection for target engagement.
- Chelation Potential: Hydrazine derivatives are known to form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), suggesting applications in catalysis or antimicrobial agents.
- Stability Challenges : Comparative studies with pivalamide derivatives highlight the trade-off between reactivity and stability. The target compound may require formulation adjustments to mitigate oxidation.
Biological Activity
6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Hydrazones, characterized by the presence of the functional group , are known for their potential in drug development, particularly in the fields of oncology, antimicrobial therapy, and anti-inflammatory treatments. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 206.24 g/mol. The compound features a pyridine ring substituted with a hydrazine moiety, which is critical for its biological activity.
Anticancer Activity
Hydrazones have been extensively studied for their anticancer properties. Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Aryl hydrazone derivative | MDA-MB 231 (breast cancer) | 6.7 |
| Acetyl hydrazone derivative | A549 (lung cancer) | 4 - 17 |
| Hydrazone derivatives | HepG2 (liver cancer) | 3.33 |
These results suggest that the hydrazone structure contributes to enhanced anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Antimicrobial Activity
The antimicrobial properties of hydrazones have also been documented. Studies show that compounds with similar structures demonstrate efficacy against a range of bacterial and fungal pathogens. The following table summarizes some findings:
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | Hydrazone derivatives | 15 |
| Escherichia coli | Various hydrazones | 20 |
| Candida albicans | Hydrazone derivatives | 10 |
These results indicate that hydrazones can serve as potential leads for the development of new antimicrobial agents .
Anti-inflammatory Activity
Hydrazones have also been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been reported in various studies:
| Study Reference | Compound Tested | Effect Observed |
|---|---|---|
| Study A | Hydrazone derivative X | Reduced TNF-alpha levels |
| Study B | This compound | Decreased IL-6 production |
The anti-inflammatory activity is attributed to the ability of these compounds to modulate immune responses and inhibit inflammatory pathways .
Case Studies
Several case studies highlight the efficacy of hydrazone derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated a series of hydrazone derivatives for their ability to inhibit breast cancer cell growth. The lead compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel treatment option.
- Infection Control : In another study, a hydrazone derivative was tested against multi-drug resistant strains of Escherichia coli, showing promising results in reducing bacterial load in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
